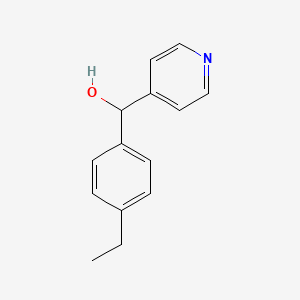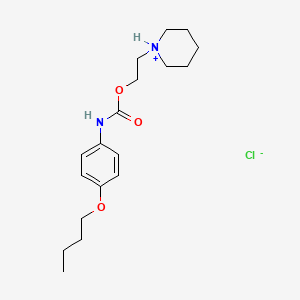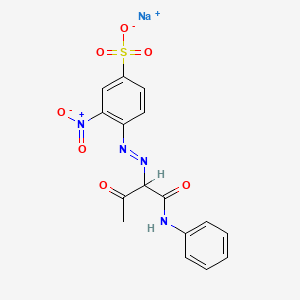
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a nitro group, and an azo linkage, which contribute to its unique chemical properties. This compound is often used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt typically involves multiple steps:
Diazotization: The formation of the diazonium salt is carried out by treating the aromatic amine with nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as an acetoacetanilide derivative, under alkaline conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound using fuming sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like chlorosulfonic acid and bromine can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Hydrazo Compounds: Resulting from the reduction of the azo linkage.
Substituted Benzenesulfonic Acids: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Azo Linkage: The azo group can undergo reduction to form amines, which can interact with biological molecules.
Sulfonic Acid Group: Enhances the solubility of the compound in aqueous solutions, facilitating its interaction with biological targets.
Nitro Group: Can be reduced to form reactive intermediates that can modify proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt can be compared with other similar compounds such as:
Benzenesulfonic acid, 4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt: Lacks the nitro group, resulting in different reactivity and applications.
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, barium salt: Contains a different counterion, affecting its solubility and stability.
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, potassium salt: Similar structure but with a potassium counterion, influencing its chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Propriétés
Numéro CAS |
68834-04-8 |
|---|---|
Formule moléculaire |
C16H13N4NaO7S |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
sodium;4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H14N4O7S.Na/c1-10(21)15(16(22)17-11-5-3-2-4-6-11)19-18-13-8-7-12(28(25,26)27)9-14(13)20(23)24;/h2-9,15H,1H3,(H,17,22)(H,25,26,27);/q;+1/p-1 |
Clé InChI |
RBRLUNJQBQJIDD-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


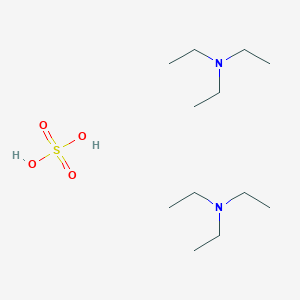
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
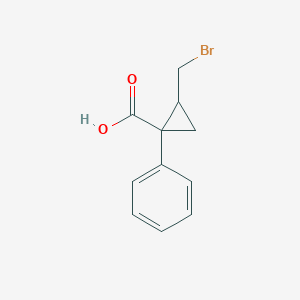
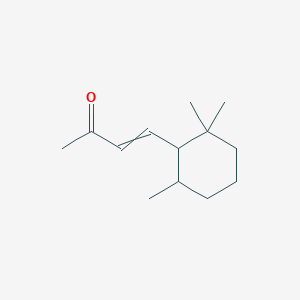

-](/img/structure/B13761479.png)


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
